molecular formula C17H21N3O7 B018278 7-(2-Hydroxyethoxy)mitosane CAS No. 105139-98-8

7-(2-Hydroxyethoxy)mitosane

Cat. No.: B018278
CAS No.: 105139-98-8
M. Wt: 379.4 g/mol
InChI Key: YJHYHDSHHWKEIS-CJUKMMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-Hydroxyethoxy)mitosane is a chemical compound with the molecular formula C17H21N3O7. It is a derivative of mitosane, which is known for its applications in medicinal chemistry, particularly in cancer treatment. The compound is characterized by the presence of a hydroxyethoxy group attached to the mitosane core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxyethoxy)mitosane involves several steps, starting from the basic mitosane structure. One common method includes the electrophile-initiated biscyclization and copper-catalyzed double cyclization of an azidoquinone . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as copper salts under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxyethoxy)mitosane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to yield a wide range of bioactive compounds.

Scientific Research Applications

7-(2-Hydroxyethoxy)mitosane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Hydroxyethoxy)mitosane involves its bioactivation to a semiquinone form, which can alkylate DNA at specific sites. This leads to the formation of DNA crosslinks, inhibiting DNA replication and transcription, ultimately causing cell death. The compound targets the minor groove of DNA, where it binds and exerts its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    Mitomycin C: Another mitosane derivative used in cancer therapy.

    Porfiromycin: A related compound with similar bioactivity.

    Decarbamoyl 7-methoxymitosane: A derivative with modifications at the carbamoyl group.

Uniqueness

7-(2-Hydroxyethoxy)mitosane is unique due to the presence of the hydroxyethoxy group, which enhances its solubility and bioavailability. This modification also allows for more specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[(4S,6S,7R,8S)-11-(2-hydroxyethoxy)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O7/c1-7-12(22)11-10(13(23)14(7)26-4-3-21)8(6-27-16(18)24)17(25-2)15-9(19-15)5-20(11)17/h8-9,15,19,21H,3-6H2,1-2H3,(H2,18,24)/t8-,9+,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHYHDSHHWKEIS-CJUKMMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105139-98-8
Record name 7-(2-Hydroxyethoxy)mitosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105139988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMY-25551
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6T7B5V394
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Hydroxyethoxy)mitosane
Reactant of Route 2
Reactant of Route 2
7-(2-Hydroxyethoxy)mitosane
Reactant of Route 3
Reactant of Route 3
7-(2-Hydroxyethoxy)mitosane
Reactant of Route 4
7-(2-Hydroxyethoxy)mitosane
Reactant of Route 5
7-(2-Hydroxyethoxy)mitosane
Reactant of Route 6
7-(2-Hydroxyethoxy)mitosane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.